N-Isopropyl-N'-phenylhydrazine, N-BOC protected

Vue d'ensemble

Description

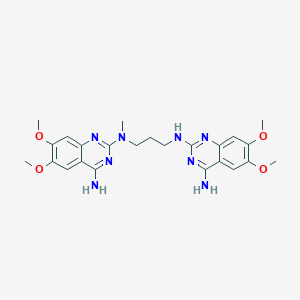

“N-Isopropyl-N’-phenylhydrazine, N-BOC protected” is a compound that involves the protection of an amino group with a tert-butyloxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . X-ray profiles suggested that hexagonal structure with mesoporosity is obtained and even maintained even after regeneration of spent catalyst and well correlates with SEM analysis .Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing. Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .Applications De Recherche Scientifique

One-Pot Amidation of N-Boc-Protected Amines

A practical one-pot synthesis of amides from N-Boc-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

2. Mild Deprotection of the N-Boc Group The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

3. Sustainable and Chemoselective N-Boc Protection of Amines Selective N-Boc protection was achieved in excellent yields in urea-choline chloride deep eutectic solvent (DES) as the most promising environmentally benign and cost-effective solvent under mild reaction condition .

Synthesis of Biologically Active Compounds

Amide structures have been frequently found in many natural products and biologically active compounds . Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety . Due to the importance of amide structures, development of a novel efficient amide formation procedure is a highly attractive area of research .

5. Development of Novel Efficient Amide Formation Procedures Due to the importance of amide structures, development of a novel efficient amide formation procedure is a highly attractive area of research . Numerous synthetic methods for the preparation of amides have been developed .

6. Reduction of Cost, Waste, and Time in Organic Synthesis Direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied . However, preparation of amides from these protected amines generally requires two reaction steps: removal of the protecting group from amines to produce free amines, followed by reactions of amines with carboxylic acids . Thus, development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .

Mécanisme D'action

Target of Action

The primary target of N-Isopropyl-N’-phenylhydrazine, N-BOC protected, is the amino group present in several compounds, including natural products, amino acids, and peptides . The compound acts as a protecting group for these amino groups during organic synthesis .

Mode of Action

N-Isopropyl-N’-phenylhydrazine, N-BOC protected, interacts with its targets by masking the amino groups. This is achieved through the installation of the Boc-masking group, which is done by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This interaction results in the selective blocking of the functional group of interest, minimizing competing reactions with reactive functional groups .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of various biologically active compounds. By protecting the amino groups, it allows for the selective formation of bonds of interest, thereby influencing the overall synthetic pathway .

Pharmacokinetics

The pharmacokinetics of N-Isopropyl-N’-phenylhydrazine, N-BOC protected, are largely determined by its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.

Result of Action

The result of the compound’s action is the formation of a protected amino group, which can withstand various reactions during the synthesis process. This allows for the selective formation of desired bonds, contributing to the successful synthesis of the target compound .

Action Environment

The action, efficacy, and stability of N-Isopropyl-N’-phenylhydrazine, N-BOC protected, can be influenced by various environmental factors. For instance, the compound’s deprotection can be promoted by oxalyl chloride under room temperature conditions . Additionally, the compound’s action can be influenced by the solvent used, with some solvents promoting the N-Boc protection of amines under certain conditions .

Orientations Futures

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This suggests potential future directions for improving the efficiency and selectivity of N-Boc protection.

Propriétés

IUPAC Name |

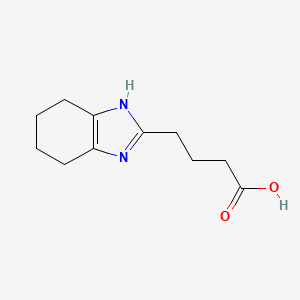

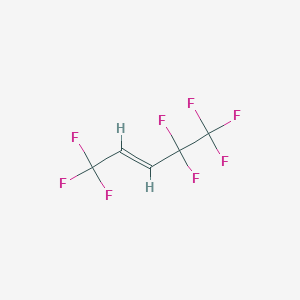

tert-butyl N-anilino-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-11(2)16(13(17)18-14(3,4)5)15-12-9-7-6-8-10-12/h6-11,15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAJIHNXBJETLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)OC(C)(C)C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657231 | |

| Record name | tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-N'-phenylhydrazine, N-BOC protected | |

CAS RN |

934391-36-3 | |

| Record name | tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)

![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)